molecular formula C10H8N4 B8451509 2-methyl-1H-Imidazo[4,5-b]quinoxaline

2-methyl-1H-Imidazo[4,5-b]quinoxaline

Cat. No.: B8451509
M. Wt: 184.20 g/mol
InChI Key: ZAEDWRLGLPNQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1H-imidazo[4,5-b]quinoxaline is a heterocyclic aromatic compound featuring a fused imidazole and quinoxaline ring system with a methyl substituent at position 2. These compounds are primarily associated with mutagenic and carcinogenic properties when formed during high-temperature cooking of protein-rich foods .

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

2-methyl-1H-imidazo[4,5-b]quinoxaline

InChI

InChI=1S/C10H8N4/c1-6-11-9-10(12-6)14-8-5-3-2-4-7(8)13-9/h2-5H,1H3,(H,11,12,13,14)

InChI Key

ZAEDWRLGLPNQPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC3=CC=CC=C3N=C2N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between 2-methyl-1H-imidazo[4,5-b]quinoxaline and related compounds:

Compound Name Substituents/Ring System Key Properties Biological Activity References
This compound Methyl at C2; no amino group Limited data; likely lower genotoxicity Not studied in provided evidence
MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) Amino and methyl groups at C2, C3, C8 High carcinogenicity; forms DNA adducts Colon and mammary carcinogen in rodents
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Amino, methyl, and phenyl groups Ubiquitous in cooked chicken; mutagenic Associated with breast and prostate cancer
Thiazolo[4,5-b]quinoxaline derivatives Thiazole fused with quinoxaline; sulfonyl substituents Enhanced antimicrobial activity Anticancer and antimicrobial agents
1,3-dithiolo[4,5-b]quinoxaline derivatives Dithiolo ring fused with quinoxaline Predicted enzyme inhibition (e.g., DHFR) Antiproliferative and apoptotic activity

Physicochemical Properties

  • This compound: Predicted boiling point ~382.9°C, pKa ~6.93, and density ~1.21 g/cm³ (based on a related compound in ).
  • MeIQx: Higher polarity due to amino groups, enhancing solubility in aqueous systems but facilitating metabolic activation .
  • Thiazolo derivatives : Electron-withdrawing substituents (e.g., sulfonyl groups) increase stability and reactivity .

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